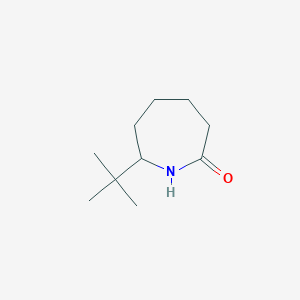
(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds it contains, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a reactant, or reactions that it undergoes under certain conditions .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as infrared spectroscopy could be used to study the types of bonds in the compound .Applications De Recherche Scientifique
Synthesis and Antitumor Activities
Research on related pyrimidine derivatives has demonstrated selective antitumor activities. The synthesis of such compounds involves complex chemical procedures that yield substances with potential against specific cancer cell lines. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, using 5-fluorouracil-1-yl acetic acid as an intermediate, have shown selective antitumor activities. This suggests that the R-configuration of these compounds contributes significantly to their antitumor properties (Xiong Jing, 2011).
Antibacterial Activity
Some synthesized compounds, particularly those incorporating 1,4-benzoxazine analogues, have been evaluated for their antibacterial activity against a range of bacterial strains. These studies revealed that specific derivatives exhibited good activity against bacteria such as K.pneumoniae and E. faecalis. Such findings indicate the potential for developing new antibacterial agents based on the chemical structure of pyrimidine derivatives (Naveen Kadian, M. Maste, A. Bhat, 2012).
Heterocyclic Chemistry
The exploration of novel heterocyclic compounds is a significant area of application for pyrimidine derivatives. Research has yielded new chalcone dyes with hues ranging from greenish-yellow to orange, showcasing the versatility of pyrimidine-based compounds in synthesizing dyes with varied spectral characteristics and potential industrial applications (Yuh-Wen Ho, W. Yao, 2013).
Structural Studies
Detailed structural studies of uracil derivatives have provided insights into their crystal structures and molecular interactions. Such research is foundational for understanding the properties of these compounds and their potential applications in drug design and development. The supramolecular architectures involving N–H···O hydrogen bonds highlight the intricate molecular interactions that can influence the activity and specificity of pyrimidine derivatives (Wuqiang Liu et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the final product.", "Starting Materials": [ "4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate.", "Step 2: Hydrolysis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid." ] } | |
Numéro CAS |
1242830-29-0 |
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.249 |
Nom IUPAC |
2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Clé InChI |
JNEWTDHEGDKFOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


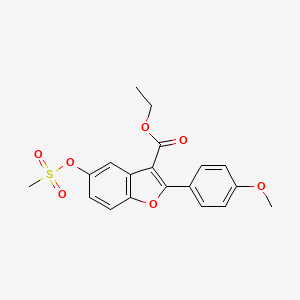
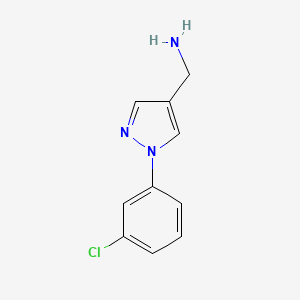
![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
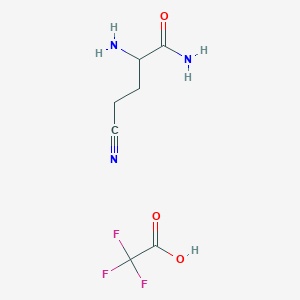

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
![5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2802846.png)
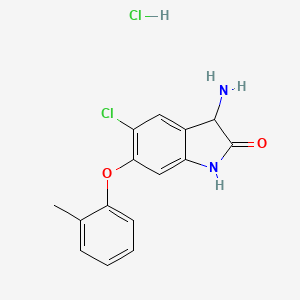
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2802850.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)
